REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH2:12][O:13][C:14]3[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=3)[NH2:17])=[N:9]2)=[CH:4][CH:3]=1.[C:21](=[O:24])([O-])[O-:22].[Na+].[Na+].N[C:28]1C=[C:30]([OH:34])[CH:31]=[CH:32][CH:33]=1.Br[CH2:36][C:37]1C=CC2C(=CC(F)=CC=2)N=1.C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+]>CC(C)=O>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH2:12][O:13][C:14]3[CH:15]=[C:16]([NH:17][C:30](=[O:34])[CH2:31][C:32]([CH2:33][CH3:28])([CH2:36][CH3:37])[C:21]([OH:22])=[O:24])[CH:18]=[CH:19][CH:20]=3)=[N:9]2)=[CH:4][CH:3]=1 |f:1.2.3,6.7.8,9.10|
|
Name
|
3-(7-fluoro-2-quinolinylmethoxy)aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C=CC(=NC2=C1)COC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrCC1=NC2=CC(=CC=C2C=C1)F
|
Name
|
caesium carbonate
|
Quantity
|
4.07 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Type
|
CUSTOM
|
Details
|
the batch is stirred for 15 min. at 20°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
WASH
|
Details
|
the precipitate is washed with acetone
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting orange oil is chromatographed on 200 g of silica gel
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C=CC(=NC2=C1)COC=1C=C(C=CC1)NC(CC(C(=O)O)(CC)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |